Sonoflora 1
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Overview
Description
Sonoflora 1 is a compound known for its significant potential in sonodynamic and photodynamic therapy. Chemically, it is an analog of chlorophyll, featuring a porphyrin-based macrocycle backbone with a metal ion at the center of the porphyrin ring . This compound has shown high sonodynamic and photodynamic activity, making it a promising candidate for cancer treatment, particularly for advanced refractory breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sonoflora 1 involves the preparation of a porphyrin-based macrocycle, followed by the incorporation of a metal ion into the center of the porphyrin ring. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing porphyrin-based compounds typically involve the condensation of pyrrole with aldehydes under acidic conditions, followed by metalation using metal salts .
Industrial Production Methods
Industrial production of this compound likely follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process would involve stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
Sonoflora 1 undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used to reduce the porphyrin ring.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Sonoflora 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sonoflora 1 involves the generation of reactive oxygen species (ROS) upon activation by ultrasound or light. These ROS cause oxidative damage to cellular components, leading to cell death. The compound targets various molecular pathways, including those involved in apoptosis and oxidative stress response . The presence of a metal ion in the porphyrin ring enhances its ability to generate ROS, making it highly effective in sonodynamic and photodynamic therapy .
Comparison with Similar Compounds
Sonoflora 1 is unique compared to other similar compounds due to its high sonodynamic and photodynamic activity. Similar compounds include:
Chlorin e6: Another porphyrin-based photosensitizer used in photodynamic therapy.
Photolon: A chlorophyll derivative with applications in photodynamic therapy.
Sonnelux-1: A compound with similar sonodynamic and photodynamic properties.
This compound stands out due to its enhanced stability and higher efficacy in generating reactive oxygen species, making it a more potent therapeutic agent .
Properties
IUPAC Name |
dioxidanium;trisodium;5-(2-carboxylatoethyl)-7-[2-[[2-(carboxylatomethylamino)-2-oxoethyl]amino]-2-oxoethyl]-19-ethenyl-14-ethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22λ2-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),6,8,10,12,14,16(24),17,19-decaene-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N6O8.3Na.2H2O.Sn/c1-7-21-17(3)25-12-27-19(5)23(9-10-33(47)48)36(43-27)24(11-31(45)39-15-32(46)40-16-34(49)50)37-35(38(51)52)20(6)28(44-37)14-30-22(8-2)18(4)26(42-30)13-29(21)41-25;;;;;;/h7,12-14,19,23H,1,8-11,15-16H2,2-6H3,(H7,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;2*1H2;/q;3*+1;;;+2/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQSFHTZECTULA-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C4N3[Sn]N5C(=CC6=NC(=C4CC(=O)NCC(=O)NCC(=O)[O-])C(C6C)CCC(=O)[O-])C(=C(C5=C2)C=C)C)C(=O)[O-])C)C.[OH3+].[OH3+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N6Na3O10Sn+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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